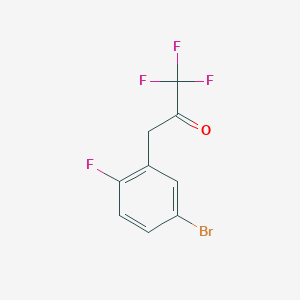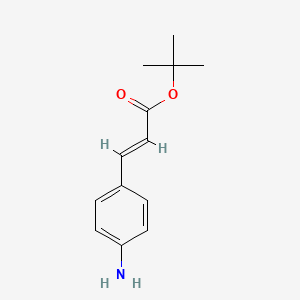
tert-Butyl (E)-3-(4-aminophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is an organic compound characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-aminophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
化学反応の分析
Types of Reactions
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro-substituted esters.
Reduction: Saturated tert-butyl esters.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
科学的研究の応用
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- tert-butyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of various derivatives with tailored properties for specific applications.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl (E)-3-(4-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,14H2,1-3H3/b9-6+ |
InChIキー |
QVLDANTVSVSTAZ-RMKNXTFCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)N |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
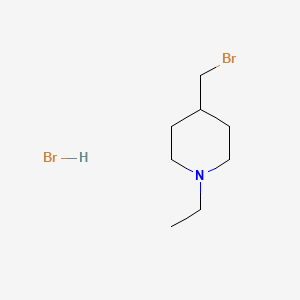
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)

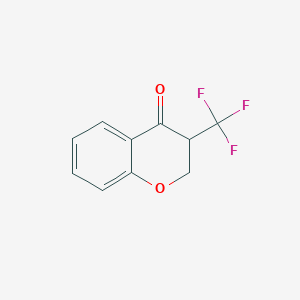
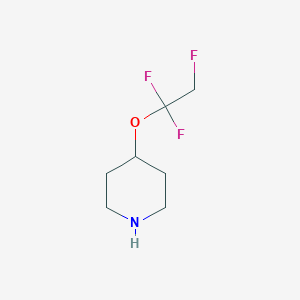
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
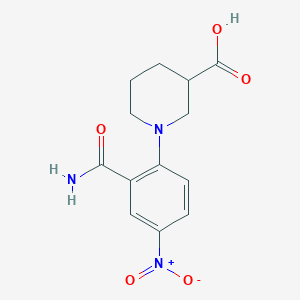
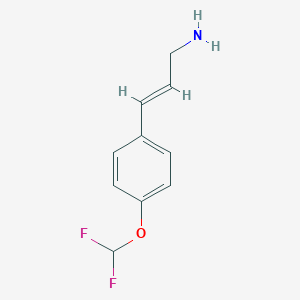
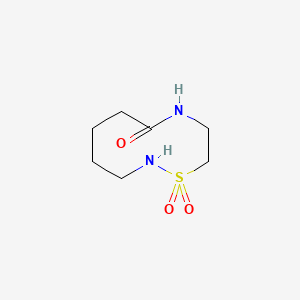

![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
